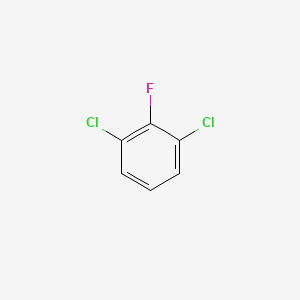

2,6-Dichlorofluorobenzene

Overview

Description

2,6-Dichlorofluorobenzene: is an organic compound with the molecular formula C₆H₃Cl₂F and a molecular weight of 164.99 g/mol . It is a halogenated derivative of benzene, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorofluorobenzene can be synthesized through several methods. One common method involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction to introduce the fluorine atom . The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with copper(I) fluoride to yield the desired product.

Industrial Production Methods: In industrial settings, the production of 1,3-dichloro-2-fluorobenzene often involves continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions helps in minimizing side reactions and improving the stability of the diazonium intermediate .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorofluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.

Nucleophilic Aromatic Substitution (NAS): Due to the presence of electron-withdrawing groups (chlorine and fluorine), it can undergo NAS reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate can oxidize 1,3-dichloro-2-fluorobenzene to form corresponding carboxylic acids.

Reduction: Catalytic hydrogenation can reduce the compound to form 1,3-dichloro-2-fluorocyclohexane.

Substitution: Reagents like sodium methoxide can substitute the chlorine atoms with methoxy groups under basic conditions.

Major Products:

Oxidation: Formation of 2,6-dichlorobenzoic acid.

Reduction: Formation of 1,3-dichloro-2-fluorocyclohexane.

Substitution: Formation of 1,3-dimethoxy-2-fluorobenzene.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

2,6-Dichlorofluorobenzene serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of halogenated derivatives and complex organic molecules. Its halogenated nature enhances its reactivity and selectivity in chemical reactions, making it a valuable building block in organic synthesis .

2. Pharmaceutical Development:

The compound plays a crucial role in the pharmaceutical industry as a precursor for synthesizing antibacterial agents and other therapeutic compounds. For example, it can be transformed into derivatives used in the production of fluoroquinolone antibiotics, which are known for their broad-spectrum activity against bacteria .

3. Agrochemicals:

In agriculture, this compound is utilized in the synthesis of pesticides and herbicides. Its derivatives have shown effectiveness in preventing diseases in crops, thus contributing to agricultural productivity .

4. Material Science:

The compound is also significant in developing specialty chemicals and materials with specific properties. It can be employed in creating liquid crystal compounds used in display technologies .

Case Study 1: Synthesis of Antibacterial Agents

A study highlighted the use of this compound as an intermediate for synthesizing lomefloxacin and norfloxacin. These compounds exhibit low toxicity and prolonged efficacy, making them suitable for clinical use . The synthesis process involves acylation followed by oxidation reactions to derive the desired antibacterial agents.

Case Study 2: Agricultural Applications

Research has demonstrated that derivatives of this compound can effectively prevent fungal infections in crops such as wheat and melons. The application of these derivatives resulted in over 70% efficacy against specific pathogens . This case underscores the compound's potential impact on food security through enhanced agricultural practices.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing halogenated compounds and complex organic molecules |

| Pharmaceuticals | Precursor for antibacterial agents like fluoroquinolones |

| Agrochemicals | Used in the synthesis of pesticides effective against crop diseases |

| Material Science | Development of specialty chemicals and liquid crystal compounds |

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-fluorobenzene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the electron-withdrawing effects of the chlorine and fluorine atoms influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attacks . In biological systems, the compound’s halogenated structure can interact with enzymes and receptors, potentially altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1,3-Dichlorobenzene: Similar structure but lacks the fluorine atom.

2,4-Dichlorofluorobenzene: Similar but with different positions of chlorine and fluorine atoms.

1,3-Difluorobenzene: Contains two fluorine atoms instead of chlorine.

Uniqueness: 2,6-Dichlorofluorobenzene is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This unique arrangement influences its reactivity and makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Biological Activity

2,6-Dichlorofluorobenzene (CAS Number: 2268-05-5) is a chlorinated aromatic compound with notable applications in various industrial sectors, particularly in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Formula : C₆H₃Cl₂F

- Molecular Weight : 164.99 g/mol

- Melting Point : 37-40 °C

- Boiling Point : 168.5 °C

- Density : 1.4 g/cm³

Toxicological Profile

This compound exhibits several toxicological properties that are important to consider:

- Acute Toxicity : Limited data is available, but it is classified as an irritant to skin and eyes.

- Chronic Effects : Prolonged exposure may lead to damage to organs, specifically the liver and kidneys, as indicated by studies on similar chlorinated compounds .

- Carcinogenicity : The International Agency for Research on Cancer (IARC) does not classify this compound as a probable or confirmed carcinogen .

The biological activity of this compound can be understood through its interaction with biological systems:

Case Study 1: Antibacterial Activity

A study conducted on various chlorinated aromatic compounds indicated that this compound derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity and interference with protein synthesis.

Case Study 2: Environmental Impact

Research has also focused on the environmental persistence of this compound. Its stability in aquatic environments raises concerns regarding bioaccumulation and potential toxicity to aquatic organisms. Studies have shown that exposure can lead to chronic effects on fish and invertebrates, highlighting the need for careful management of its use in industrial applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃Cl₂F |

| Molecular Weight | 164.99 g/mol |

| Melting Point | 37-40 °C |

| Boiling Point | 168.5 °C |

| Density | 1.4 g/cm³ |

| Toxicological Effect | Description |

|---|---|

| Acute Toxicity | Skin/Irritant |

| Chronic Effects | Organ damage |

| Carcinogenicity | Not classified |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Dichlorofluorobenzene, and how can their efficiency be evaluated?

this compound is typically synthesized via multi-step reactions. One optimized method involves nitration, fluorination, and chlorination of o-dichlorobenzene, achieving a total yield of 57% and purity >98% for the by-product this compound . Alternatively, a two-step synthesis using 3,5-Dichloro-4-fluorobenzonitrile as a starting material has been proposed, emphasizing resource efficiency through industrial byproduct utilization . Efficiency is evaluated by yield, purity (via GC analysis), and cost-effectiveness of raw materials and waste management.

Q. What analytical techniques are recommended for characterizing this compound purity and structural confirmation?

Key techniques include:

- Gas Chromatography (GC) : Purity assessment (>98.0% GC) .

- Melting Point Analysis : Confirmation of physical properties (36–40°C) .

- Spectral Databases : Reaxys-RN (1862513) and PubChem Substance ID (87568910) for cross-referencing spectral data .

- Density and Boiling Point : Experimental validation against literature values (1.403 g/cm³, 168–169°C) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Storage : Keep at 0–10°C in sealed containers to prevent degradation .

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (R36/37/38 risk code) .

- Flammability : Avoid open flames (flash point: 60°C) and static discharge .

- Waste Disposal : Segregate and treat waste via professional agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the fluorination step in the synthesis of this compound to minimize byproduct formation?

Optimization involves:

- Temperature Control : Maintaining precise reaction temperatures to suppress side reactions (e.g., over-chlorination) .

- Catalyst Screening : Testing catalysts for selective fluorination to reduce isomers like 2,4-dichlorofluorobenzene .

- Real-Time Monitoring : Using inline GC or HPLC to track intermediate purity and adjust conditions dynamically .

Q. What strategies are effective in resolving contradictions between theoretical and experimental yields in this compound synthesis?

- Mass Balance Analysis : Quantify unreacted intermediates and byproducts (e.g., using NMR or LC-MS) to identify yield loss points .

- Reaction Kinetics Modeling : Compare experimental data with computational models to pinpoint inefficiencies (e.g., side reactions or incomplete conversions) .

- Solvent and Reagent Purity : Verify reagent grades, as impurities in fluorinating agents (e.g., KF) can alter reaction pathways .

Q. Are there alternative feedstocks or byproduct utilization methods for this compound production that enhance sustainability?

- Industrial Byproduct Sourcing : 3,5-Dichloro-4-fluorobenzonitrile from pesticide manufacturing waste can reduce raw material costs .

- Closed-Loop Systems : Recover unreacted o-dichlorobenzene via distillation and reuse in subsequent batches .

- Catalytic Recycling : Implement heterogeneous catalysts to minimize waste from homogeneous systems .

Q. What methodologies are used to analyze and quantify isomeric impurities in this compound batches?

- Chiral GC or HPLC : Separate and quantify isomers (e.g., 2,4- vs. This compound) using polar stationary phases .

- Nuclear Overhauser Effect (NOE) NMR : Differentiate isomers based on spatial proximity of substituents .

- Calibration Standards : Use high-purity reference materials (e.g., >98% 2,6-isomer) for accurate quantification .

Properties

IUPAC Name |

1,3-dichloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORVCRLRRRRLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177211 | |

| Record name | 1,3-Dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-05-5 | |

| Record name | 1,3-Dichloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2268-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.